2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride
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Overview
Description
2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride is a heterocyclic compound with a benzoxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl fluoride group adds to its reactivity and potential utility in different chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride is human topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
This compound interacts with human topoisomerase I, inhibiting its activity . The compound acts as a catalytic inhibitor and potential poison for the enzyme . It prevents enzyme-substrate binding, thereby inhibiting the enzyme’s function .
Result of Action
The result of the action of this compound is the inhibition of human topoisomerase I, leading to disruption of essential DNA processes . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with sulfonyl fluoride derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The benzoxazine ring can undergo oxidation or reduction reactions, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce benzoxazine N-oxides.
Scientific Research Applications
2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound’s reactivity with biological molecules makes it a useful tool in biochemical research, including enzyme inhibition studies.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,4-dihydro-3,1-benzoxazine: Lacks the sulfonyl fluoride group, making it less reactive in certain substitution reactions.
2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride, which affects its reactivity and biological activity.
2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonic acid: The sulfonic acid group provides different solubility and reactivity properties compared to sulfonyl fluoride.
Uniqueness
2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound in both chemical synthesis and biological research.
Properties
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRHXBTUMKDXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)F)NC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137746-00-8 |
Source
|
Record name | 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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